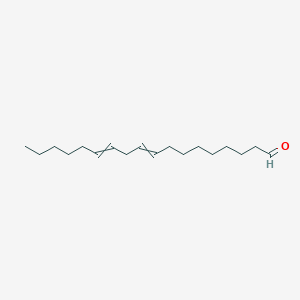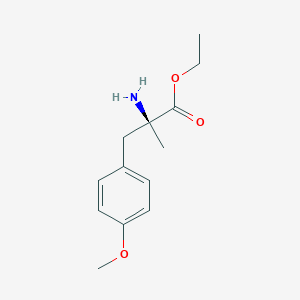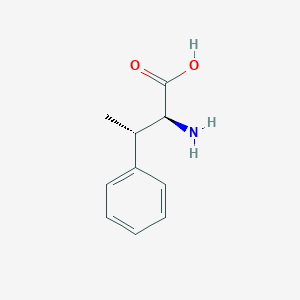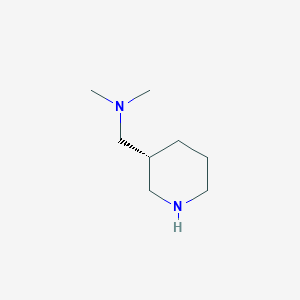![molecular formula C15H21Cl2N3 B3255451 2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride CAS No. 2548987-68-2](/img/structure/B3255451.png)
2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride
Overview
Description
2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride is a chemical compound that features a piperidine ring substituted with a phenyl group and a 1-methyl-1H-imidazol-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is the reaction of 1-methyl-1H-imidazole-4-carboxylic acid with an appropriate amine, followed by cyclization to form the piperidine ring.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Generation of substituted piperidines or imidazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride is studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, aiding in the understanding of biological processes.
Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its interaction with biological targets can lead to the discovery of new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. Its versatility makes it a valuable component in the manufacturing of specialty chemicals.
Mechanism of Action
The mechanism by which 2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperidine derivatives
Imidazole derivatives
Phenylpiperidine compounds
Uniqueness: 2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other similar compounds, its unique structure may offer distinct advantages in certain applications.
Properties
IUPAC Name |
2-[4-(1-methylimidazol-4-yl)phenyl]piperidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3.2ClH/c1-18-10-15(17-11-18)13-7-5-12(6-8-13)14-4-2-3-9-16-14;;/h5-8,10-11,14,16H,2-4,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJQVYFTGNVIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2=CC=C(C=C2)C3CCCCN3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Diazaspiro[3.5]nonane](/img/structure/B3255370.png)








![N-ethyl-3-[[[[3-(ethylamino)-2-methylpropyl]-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-2-methylpropan-1-amine](/img/structure/B3255450.png)




